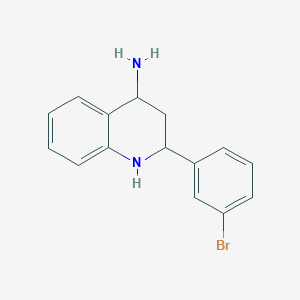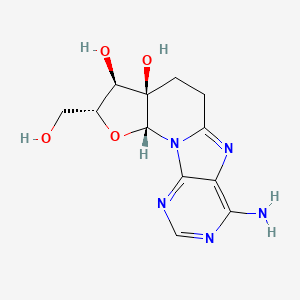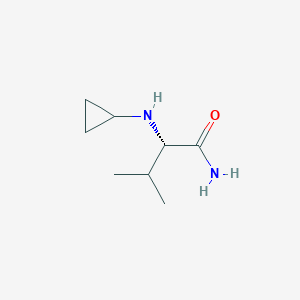
tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate is a chemical compound that belongs to the class of indoline derivatives Indoline derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Métodos De Preparación
The synthesis of tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes key reactions such as hetero-/retro-Diels–Alder reactions, reduction of diazines, Swern oxidation, and Fischer indole synthesis . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate undergoes various types of chemical reactions, including:
Oxidation: Common reagents include oxidizing agents like Swern oxidants.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Substitution reactions can be catalyzed by palladium or other transition metals.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the preparation of aryl alkyl amines and allyl- and arylindolines.
Biology: The compound’s indoline moiety is significant in the study of biologically active natural products.
Medicine: Indoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the synthesis of complex organic molecules and as a building block in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The indoline moiety can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
tert-Butyl 3-(piperidin-3-yl)indoline-1-carboxylate oxalate can be compared with other similar compounds, such as:
- tert-Butyl 3-oxopiperidine-1-carboxylate
- 1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its indoline moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H28N2O6 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
tert-butyl 3-piperidin-3-yl-2,3-dihydroindole-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C18H26N2O2.C2H2O4/c1-18(2,3)22-17(21)20-12-15(13-7-6-10-19-11-13)14-8-4-5-9-16(14)20;3-1(4)2(5)6/h4-5,8-9,13,15,19H,6-7,10-12H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
IAYQPSKSGKHCFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)C3CCCNC3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


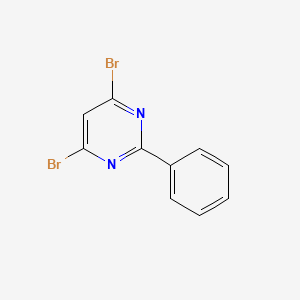
![5-Chloro-1'-phenylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13096078.png)
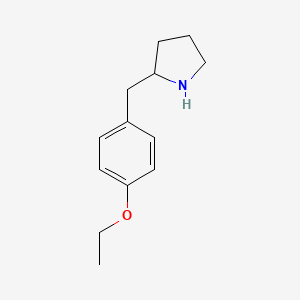
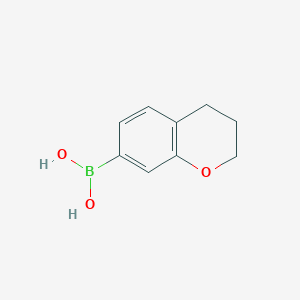
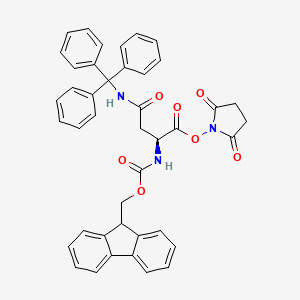
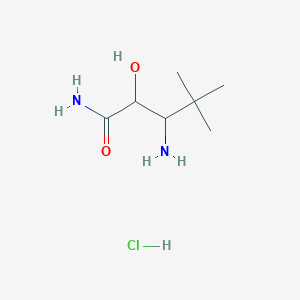
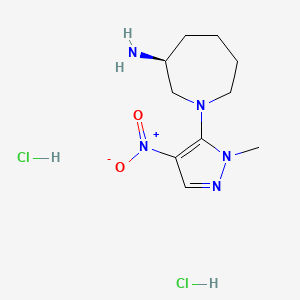
![4-[2-(4-Methylphenyl)-1H-indol-3-YL]butan-1-amine oxalate](/img/structure/B13096116.png)
![[1,2,4]Triazolo[1,5-a]pyrimidin-5-ylmethanamine](/img/structure/B13096123.png)
![5-Chloro-2-{[4-(1,2,3-thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B13096128.png)
